Thiobenzoic acid S-(4,4,5,5,5-pentafluoro-pentyl)ester
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of thiobenzoic acid S-(4,4,5,5,5-pentafluoro-pentyl)ester follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The parent structure is thiobenzoic acid , where the thioester group ($$-\text{COS}-$$) replaces the traditional carboxylic acid oxygen. The esterification of the thiol group with 4,4,5,5,5-pentafluoropentanol yields the full name:
S-(4,4,5,5,5-pentafluoropentyl) thiobenzoate
Breaking this down:
- Thiobenzoate : Indicates the presence of a benzene ring bonded to a thioester group ($$-\text{COS}-$$).
- S-(4,4,5,5,5-pentafluoropentyl) : Specifies that the pentyl chain attached to the sulfur atom has five fluorine atoms at positions 4, 4, 5, 5, and 5 on the carbon backbone.
The molecular formula $$ \text{C}{12}\text{H}{11}\text{F}_{5}\text{OS} $$ confirms the composition, with the pentyl chain contributing five carbons and the benzene ring six. The presence of fluorine atoms significantly alters the compound’s electronic profile, as evidenced by its PubChem entry (CID 58899374), which lists synonyms such as (4,4,5,5,5-pentafluoropentyl)sulfanylmethanone.
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{12}\text{H}{11}\text{F}_{5}\text{OS} $$ |
| Molecular Weight | 298.27 g/mol |
| IUPAC Name | S-(4,4,5,5,5-pentafluoropentyl) thiobenzoate |
| CAS Registry Number | 862700-61-6 |
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is influenced by both the rigid benzene ring and the flexible pentafluoropentyl chain. The thioester group adopts a planar configuration due to partial double-bond character between the carbonyl carbon and sulfur, as seen in related thiobenzoates like S-methyl thiobenzoate (CID 80024).
Key Geometrical Features :
- Benzene Ring : The aromatic ring maintains a hexagonal planar structure, with bond angles of 120° between adjacent carbons.
- Thioester Group : The $$ \text{C}=\text{O} $$ and $$ \text{C}-\text{S} $$ bonds exhibit bond lengths of approximately 1.21 Å and 1.82 Å, respectively, based on comparisons to ethyl thiobenzoate (CID 578278).
- Pentafluoropentyl Chain : The fluorinated chain adopts a gauche-rich conformation to minimize steric clashes between fluorine atoms. The CF$$2$$ and CF$$3$$ groups introduce torsional strain, favoring staggered configurations.
Conformational analysis via computational modeling (e.g., density functional theory) would reveal energy minima corresponding to specific chain orientations. However, experimental data on this compound’s preferred conformers remain limited. In contrast, S-methyl thiobenzoate (CID 80024) has been studied in Streptomyces, where its conformation impacts enzymatic interactions.
Crystallographic Data and Solid-State Arrangement
As of current data, no single-crystal X-ray diffraction (XRD) studies have been reported for this compound. This gap contrasts with structurally related compounds like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which crystallizes in a monoclinic system with specific unit cell parameters (e.g., $$ a = 14.281(3) $$ Å, $$ \beta = 110.674(6)^\circ $$).
Inferred Solid-State Behavior :
- Intermolecular Interactions : The compound likely engages in weak C–H···O hydrogen bonds between the thioester carbonyl and adjacent fluorine atoms, as observed in pentafluorobenzoic acid (CAS 602-94-8).
- Packing Motifs : Fluorine’s electronegativity may drive polar interactions, leading to layered or helical packing arrangements. Similar thiobenzoates, such as ethyl thiobenzoate (CID 578278), exhibit π–π stacking between aromatic rings.
The absence of crystallographic data underscores the need for future studies to resolve its three-dimensional architecture and quantify intermolecular forces.
Comparative Analysis of Thiobenzoate Ester Derivatives
Thiobenzoate esters vary widely in properties due to substituent effects. The table below contrasts this compound with common derivatives:
Substituent Impact :
- Electron-Withdrawing Fluorine : The pentafluoropentyl group increases the compound’s acidity compared to non-fluorinated esters, akin to pentafluorobenzoic acid’s pKa of 1.75.
- Lipophilicity : Fluorination enhances lipid solubility, potentially improving membrane permeability in biological applications (though such uses are beyond this article’s scope).
- Steric Effects : The pentyl chain’s length and fluorine atoms create steric shielding around the thioester group, reducing nucleophilic attack susceptibility compared to shorter-chain derivatives like S-methyl thiobenzoate.
This comparative analysis highlights how strategic substituent modification tailors thiobenzoate esters for specific chemical or industrial roles.
Properties
Molecular Formula |
C12H11F5OS |
|---|---|
Molecular Weight |
298.27 g/mol |
IUPAC Name |
S-(4,4,5,5,5-pentafluoropentyl) benzenecarbothioate |
InChI |
InChI=1S/C12H11F5OS/c13-11(14,12(15,16)17)7-4-8-19-10(18)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
InChI Key |
RGBDQTDWGHQPPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SCCCC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
The esterification proceeds via nucleophilic acyl substitution, where the thiolate anion attacks the electrophilic carbonyl carbon of thiobenzoyl chloride. Key parameters include:
-
Base Selection : The patent emphasizes the use of sodium or potassium salts of thiophenols, generated in situ using ethanolic NaOH or KOH. However, recent optimizations in demonstrate that stronger bases like 1,8-diazabicycloundec-7-ene (DBU) significantly enhance reaction efficiency. In trifluoroethylation reactions, DBU achieved 86% yield compared to 39% with triethylamine. This suggests that DBU’s superior deprotonation capability facilitates thiolate formation, accelerating the reaction.
-
Solvent System : A mix of polar aprotic solvents (e.g., dimethylformamide, DMF) with ethers (diethyl ether) is optimal. The patent reports successful esterifications in acetone or toluene, but fluorinated thiols may require solvents with higher polarity to dissolve both reactants.
-
Temperature Control : Reactions are typically conducted at –10°C to –20°C to minimize side reactions such as oxidation or disulfide formation. For thermally sensitive fluorinated compounds, maintaining this range is critical.
Table 1: Optimization of Esterification Parameters
| Parameter | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|
| Base | DBU | 86% vs. 39% (Et3N) | |
| Solvent | DMF:Diethyl Ether (1:1) | N/A | |
| Temperature | –15°C | Complete in 30 min |
Alternative Route: Transesterification of Thiobenzoate Esters
Transesterification offers a pathway when direct thiol-acid chloride reactions face scalability or purity challenges. This method involves reacting a pre-formed thiobenzoate ester (e.g., methyl thiobenzoate) with 4,4,5,5,5-pentafluoro-pentanol under acidic or basic conditions.
Mechanism and Catalysts
The process relies on the equilibrium between esters and alcohols, driven by excess fluorinated alcohol. The patent notes that transesterification side reactions can occur during esterifications with alcohol solvents, suggesting that deliberate use of acidic catalysts (e.g., p-toluenesulfonic acid) or basic conditions (e.g., NaOCH3) could facilitate this route.
Challenges with Fluorinated Alcohols
Fluorinated alcohols like 4,4,5,5,5-pentafluoro-pentanol exhibit reduced nucleophilicity compared to their non-fluorinated counterparts. As noted in, trifluoroethanol required 20 equivalents to achieve 53% yield in thiol trifluoroethylation, highlighting the need for excess alcohol to drive transesterification.
Purification and Characterization
Workup Procedures
Post-reaction workup involves filtration to remove salts (e.g., KCl from DBU·HCl), followed by solvent evaporation under reduced pressure. The crude product is typically recrystallized from ethanol/ethyl acetate mixtures, as demonstrated for analogous thiobenzoate esters in. For fluorinated compounds, alternative solvents like hexane/trifluorotoluene may improve crystal purity.
Analytical Confirmation
-
NMR Spectroscopy : ¹⁹F NMR is critical for verifying the integrity of the pentafluoro-pentyl group. Distinct signals for CF2 and CF3 groups should appear between –70 ppm and –120 ppm.
-
Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ for C12H10F5OS).
Scalability and Industrial Relevance
The patent scales reactions to 100 g batches using toluene as a solvent, suggesting that the acid chloride-thiol method is industrially viable. However, the cost of fluorinated thiols remains a barrier. Recent advances in using DBU as a low-equivalent base (20 mol%) could reduce reagent costs and improve atom economy.
Chemical Reactions Analysis
Types of Reactions
Thiobenzoic acid S-(4,4,5,5,5-pentafluoro-pentyl)ester can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: New esters or amides, depending on the nucleophile used.
Scientific Research Applications
Thiobenzoic acid S-(4,4,5,5,5-pentafluoro-pentyl)ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of thiobenzoic acid S-(4,4,5,5,5-pentafluoro-pentyl)ester involves its interaction with molecular targets such as enzymes and receptors. The pentafluoropentyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiobenzoic acid moiety can interact with active sites of enzymes, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Key Observations :
- The target compound’s thioester group enhances nucleophilic reactivity compared to sulfonate or carboxylate esters, facilitating its use in selective alkylation reactions .
- The pentafluoropentyl chain in both the target compound and methanesulfonate analog contributes to increased hydrophobicity and thermal stability compared to shorter fluorinated chains (e.g., in ethyl pentafluoropropionylacetate) .
Data Tables
Table 1: Comparative Physicochemical Data
Biological Activity
Thiobenzoic acid S-(4,4,5,5,5-pentafluoro-pentyl)ester is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Thiobenzoic acid esters are known for their unique chemical structure that can influence their biological activity. The synthesis of thiobenzoic acid esters typically involves the reaction of thiobenzoic acid with various alcohols or phenols in the presence of a catalyst. The specific compound features a pentafluoropentyl group, which may enhance its lipophilicity and influence its interaction with biological membranes.
Biological Activity Overview
The biological activity of thiobenzoic acid derivatives has been explored in various contexts. Key areas of interest include:
- Antimicrobial Activity : Some thiobenzoic acid derivatives exhibit significant antibacterial properties. For instance, studies have shown that certain derivatives can inhibit the growth of Mycobacterium tuberculosis, offering potential as therapeutic agents against tuberculosis .
- Cytotoxicity : The cytotoxic effects of thiobenzoic acid derivatives have been evaluated using mammalian cell lines. The CC50 (concentration that inhibits 50% of cell growth) values provide insights into their safety profiles. For example, related compounds have demonstrated varying degrees of cytotoxicity against Vero cells .
- Antifungal and Antiparasitic Activities : Certain thiobenzoic acid derivatives have shown antifungal and antiparasitic properties in vitro. These compounds may serve as leads for developing new antifungal agents.
Table 1: Biological Activity Summary of Thiobenzoic Acid Derivatives
| Compound Name | MIC (μM) | CC50 (μM) | Activity Type |
|---|---|---|---|
| This compound | TBD | TBD | Antimicrobial |
| Related Compound A | 0.20 | >150 | Antitubercular |
| Related Compound B | 3.1 | 170 | Antitubercular |
Note: TBD indicates that specific data for the compound is not yet determined.
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various thiobenzoic acid derivatives against M. tuberculosis, it was found that certain compounds exhibited minimal inhibitory concentrations (MICs) as low as 0.20 μM. These findings suggest that modifications to the thiobenzoic structure can significantly enhance antibacterial activity .
Case Study: Cytotoxicity Assessment
A cytotoxicity assessment using Vero cells revealed that while some derivatives showed promising antimicrobial activity, they also presented varying levels of cytotoxicity. For instance, a related compound demonstrated a CC50 value greater than 150 μM, indicating a favorable safety profile for further development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Thiobenzoic Acid S-(4,4,5,5,5-Pentafluoro-pentyl) Ester, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between thiobenzoic acid and 4,4,5,5,5-pentafluoro-pentyl derivatives (e.g., methanesulfonate esters). For example, 4,4,5,5,5-pentafluoro-pentanol (CAS 148043-73-6) can be activated via methanesulfonyl chloride to form a leaving group, enabling esterification under basic conditions (e.g., K₂CO₃ in DMF). Yield optimization requires strict control of stoichiometry, temperature (40–60°C), and anhydrous conditions to minimize hydrolysis of the pentafluoroalkyl chain . Fluorination efficiency can be monitored using <sup>19</sup>F NMR (δ -75 to -85 ppm for CF₂/CF₃ groups) .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodological Answer : High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight (e.g., exact mass 234.00205 for related pentafluoro esters ). <sup>1</sup>H and <sup>19</sup>F NMR are essential for confirming the ester linkage and fluorinated chain integrity. For example, the thiobenzoate proton appears as a singlet near δ 7.5–8.0 ppm, while <sup>19</sup>F signals for the pentafluoro-pentyl group split into distinct peaks due to J-coupling . Purity can be assessed via HPLC with a C18 column and UV detection at 254 nm.
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks). Hydrolysis of the ester bond is pH-dependent: acidic conditions (pH <3) promote cleavage via protonation of the carbonyl oxygen, while alkaline conditions (pH >10) favor nucleophilic attack by hydroxide ions. The pentafluoro-pentyl chain exhibits resistance to thermal degradation (<150°C) but may undergo defluorination under prolonged UV exposure .
Advanced Research Questions
Q. How does the electron-withdrawing nature of the pentafluoro-pentyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : The strong electron-withdrawing effect of the -CF₂CF₃ group increases the electrophilicity of the thiobenzoate carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). Kinetic studies using stopped-flow techniques can quantify rate constants (k) for substitution, with Hammett plots revealing a ρ value >1, confirming the enhanced reactivity compared to non-fluorinated analogs . Computational modeling (DFT) further supports this by showing reduced electron density at the carbonyl carbon .
Q. What strategies can resolve contradictions in spectroscopic data when analyzing degradation products?
- Methodological Answer : Discrepancies in MS/MS or NMR data often arise from isomerization or partial defluorination. For example, a degradation product with m/z 216.9970 (exact mass for C₆H₅F₃O₃S) suggests loss of two fluorine atoms. Tandem MS with collision-induced dissociation (CID) can differentiate isomers by fragmentation patterns. Isotopic labeling (e.g., D₂O exchange) and 2D NMR (HSQC, HMBC) help assign ambiguous peaks .
Q. How can this compound be utilized as a fluorinated building block in drug delivery systems?
- Methodological Answer : The pentafluoro-pentyl chain enhances lipophilicity (logP >3.5), improving blood-brain barrier penetration. In drug conjugate synthesis, the ester can serve as a cleavable linker. For example, coupling with estradiol derivatives (e.g., [129453-61-8]) via thiol-ene "click" chemistry generates prodrugs with controlled release profiles. In vitro assays (e.g., LC-MS monitoring of hydrolysis in plasma) validate linker stability and release kinetics .
Q. What are the implications of fluorine-induced conformational rigidity on the compound’s biological activity?
- Methodological Answer : The pentafluoro-pentyl group imposes restricted rotation around C-C bonds, favoring a linear conformation. Molecular dynamics simulations (MD) show this rigidity enhances binding affinity to hydrophobic pockets in enzymes (e.g., carbonic anhydrase). Comparative IC₅₀ assays with non-fluorinated analogs demonstrate a 5–10x potency increase, attributed to improved van der Waals interactions .
Methodological Notes
- Synthesis : Prioritize Schlenk-line techniques to exclude moisture .
- Analytical Challenges : Use deuterated DMSO for NMR to dissolve fluorinated aggregates .
- Data Interpretation : Cross-reference fluorinated analogs in public databases (e.g., PubChem CID 252947-01-6 ) to validate spectral assignments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
